molecular formula C15H17N3O4S B4394006 ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate

ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate

Cat. No. B4394006
M. Wt: 335.4 g/mol
InChI Key: PQIISSKHRVYDAE-UHFFFAOYSA-N
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Description

Ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate, also known as E-64, is a chemical compound that has been extensively studied in the field of biochemistry. E-64 is a potent inhibitor of cysteine proteases, which are enzymes that play a critical role in the degradation of proteins in cells. In

Scientific Research Applications

Ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate has been used extensively in scientific research to study the role of cysteine proteases in various biological processes. For example, ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate has been used to investigate the role of cysteine proteases in autophagy, a process by which cells degrade and recycle their own components. ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate has also been used to study the role of cysteine proteases in the immune response, as well as in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

Ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate is a potent inhibitor of cysteine proteases, including cathepsin B, cathepsin L, and papain. ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate irreversibly binds to the active site of these enzymes, thereby preventing their activity. This inhibition leads to the accumulation of undegraded proteins in cells, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate depend on the specific cysteine proteases that are inhibited. For example, inhibition of cathepsin B has been shown to reduce the invasiveness of cancer cells, while inhibition of cathepsin L has been shown to reduce the severity of autoimmune diseases. Inhibition of papain has been shown to reduce the virulence of certain pathogens, including the malaria parasite.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate in lab experiments is its potency and specificity for cysteine proteases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, one limitation of ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate is its irreversibility, which can make it difficult to study the effects of transient inhibition of cysteine proteases.

Future Directions

There are several future directions for research on ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate and its role in cysteine protease inhibition. One area of interest is the development of more potent and selective inhibitors of cysteine proteases, which could have therapeutic applications in the treatment of various diseases. Another area of interest is the study of the effects of transient inhibition of cysteine proteases, which could provide insight into the role of these enzymes in various biological processes. Finally, the development of new methods for the delivery of ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate and other cysteine protease inhibitors could improve their efficacy and reduce their toxicity in vivo.

properties

IUPAC Name

ethyl N-[4-(pyridin-3-ylmethylsulfamoyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-2-22-15(19)18-13-5-7-14(8-6-13)23(20,21)17-11-12-4-3-9-16-10-12/h3-10,17H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIISSKHRVYDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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